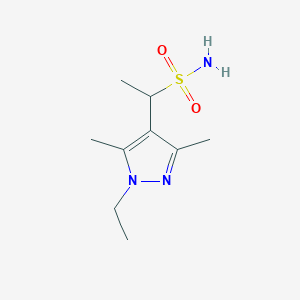![molecular formula C14H15N B13641964 N-Ethyl[1,1'-biphenyl]-2-amine CAS No. 77989-56-1](/img/structure/B13641964.png)
N-Ethyl[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is an organic compound that belongs to the class of biphenyl derivatives Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE typically involves the following steps:
Formation of Biphenyl: Biphenyl can be synthesized through the coupling of benzene rings using a catalyst such as palladium.
Ethylation: The biphenyl compound is then subjected to ethylation, where an ethyl group is introduced. This can be achieved using ethyl halides in the presence of a base.
Amination: Finally, the ethylated biphenyl undergoes amination to introduce the amine group. This can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of ethylated biphenyl amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-4′-formyl-N-methyl [1,1′-biphenyl]-2-sulfonamide
- Biphenyl
- Phenylbenzene
Uniqueness
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
77989-56-1 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
N-ethyl-2-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
Clave InChI |
AHBZBCVYZHDDPK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)









